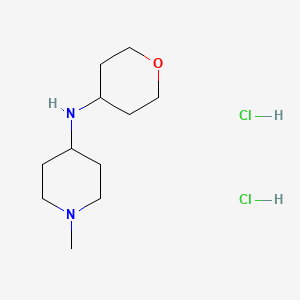
(1S)-1-phenylethyl (1S)-2,2-difluorocyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-phenylethyl (1S)-2,2-difluorocyclopropane-1-carboxylate is an organic compound that features a cyclopropane ring substituted with two fluorine atoms and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-phenylethyl (1S)-2,2-difluorocyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of (1S)-1-phenylethanol with a difluorocarbene source under basic conditions to form the cyclopropane ring. The reaction conditions often include the use of a strong base such as potassium tert-butoxide and a difluorocarbene precursor like difluoromethylene phosphobetaine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-phenylethyl (1S)-2,2-difluorocyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the cyclopropane ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(1S)-1-phenylethyl (1S)-2,2-difluorocyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1S)-1-phenylethyl (1S)-2,2-difluorocyclopropane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropane ring and fluorine atoms contribute to the compound’s stability and reactivity, allowing it to form strong interactions with its targets. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-phenylethyl (1S)-2,2-dichlorocyclopropane-1-carboxylate
- (1S)-1-phenylethyl (1S)-2,2-dibromocyclopropane-1-carboxylate
- (1S)-1-phenylethyl (1S)-2,2-diiodocyclopropane-1-carboxylate
Uniqueness
Compared to its analogs with different halogen substitutions, (1S)-1-phenylethyl (1S)-2,2-difluorocyclopropane-1-carboxylate is unique due to the presence of fluorine atoms. Fluorine atoms impart distinct electronic properties, such as increased electronegativity and bond strength, which can enhance the compound’s stability and reactivity. These properties make it particularly valuable in applications requiring high chemical stability and specific reactivity patterns .
Properties
Molecular Formula |
C12H12F2O2 |
|---|---|
Molecular Weight |
226.22 g/mol |
IUPAC Name |
[(1S)-1-phenylethyl] (1S)-2,2-difluorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H12F2O2/c1-8(9-5-3-2-4-6-9)16-11(15)10-7-12(10,13)14/h2-6,8,10H,7H2,1H3/t8-,10-/m0/s1 |
InChI Key |
PGZKHNLOTDLSPA-WPRPVWTQSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)OC(=O)[C@@H]2CC2(F)F |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)C2CC2(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 1-acetyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B11754188.png)

![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11754197.png)


![6-Fluoro-2-(methylthio)-8-nitro-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B11754206.png)

![3-Methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid](/img/structure/B11754223.png)

![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11754237.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11754245.png)

